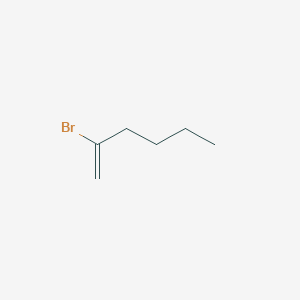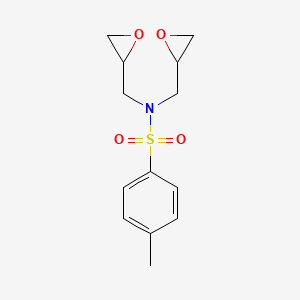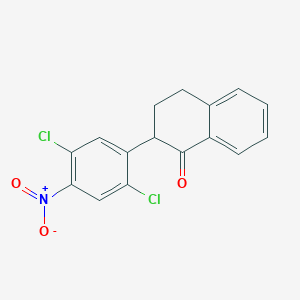
2-Propanol, copper(2+) salt (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Propanol, copper(2+) salt can be synthesized through the reaction of copper(II) chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
CuCl2+2C3H8O→Cu(C3H7O)2+2HCl
Industrial Production Methods: On an industrial scale, the production of 2-Propanol, copper(2+) salt involves similar reaction conditions but may include additional steps for purification and isolation. Techniques such as distillation and crystallization are commonly employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2-Propanol, copper(2+) salt can undergo oxidation reactions, where the copper(II) center is reduced to copper(I) or elemental copper.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: It can undergo substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Copper(I) oxide, elemental copper.
Reduction: Copper(0) nanoparticles.
Substitution: Copper complexes with different ligands.
科学的研究の応用
Chemistry: 2-Propanol, copper(2+) salt is used as a catalyst in organic synthesis, particularly in reactions such as the Ullmann coupling and other cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is explored for its potential antimicrobial properties. Copper ions are known to disrupt microbial cell membranes and interfere with enzyme function, making copper(II) isopropoxide a candidate for antimicrobial coatings and treatments.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing biologically active molecules indirectly contributes to pharmaceutical research.
Industry: In the industrial sector, 2-Propanol, copper(2+) salt is used in the production of fine chemicals and as a precursor for other copper-containing compounds. Its catalytic properties are harnessed in various chemical manufacturing processes.
作用機序
The mechanism by which 2-Propanol, copper(2+) salt exerts its effects is primarily through its ability to act as a Lewis acid, facilitating various chemical reactions. The copper(II) center can coordinate with electron-rich species, stabilizing transition states and lowering activation energies. This coordination ability is crucial in catalytic cycles, where the copper center undergoes oxidation and reduction, enabling the transformation of substrates into desired products.
類似化合物との比較
Copper(II) acetate: Another copper(II) compound used in organic synthesis and catalysis.
Copper(II) chloride: Commonly used in the synthesis of other copper compounds and as a catalyst.
Copper(II) sulfate: Widely used in agriculture and as a precursor for other copper salts.
Uniqueness: 2-Propanol, copper(2+) salt is unique due to its specific ligand environment provided by the isopropoxide groups. This environment can influence the reactivity and selectivity of the compound in catalytic applications, making it distinct from other copper(II) salts.
特性
分子式 |
C3H8CuO |
|---|---|
分子量 |
123.64 g/mol |
IUPAC名 |
copper;propan-2-ol |
InChI |
InChI=1S/C3H8O.Cu/c1-3(2)4;/h3-4H,1-2H3; |
InChIキー |
IWWKRVRLRWCPTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)




![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)





![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)

